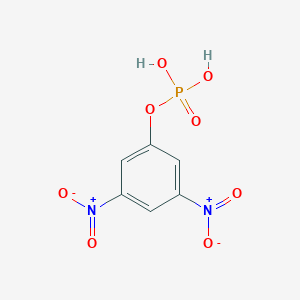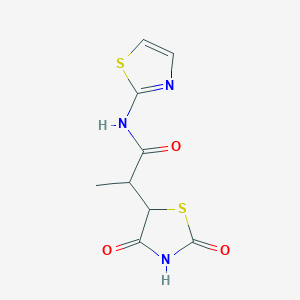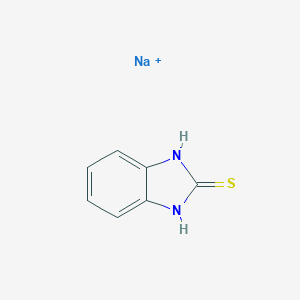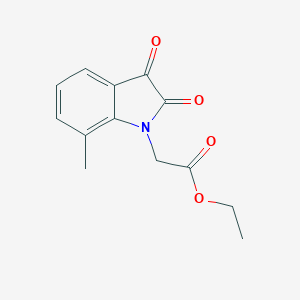
3,5-Dinitrophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitrophenyl phosphate (DNP) is a chemical compound that has been widely used in scientific research as a substrate for studying enzyme activity and catalysis. It is a colorless, crystalline solid that is soluble in water and organic solvents. DNP has been extensively studied due to its ability to interact with enzymes and other biological molecules, making it a valuable tool for biochemistry research.
Mécanisme D'action
3,5-Dinitrophenyl phosphate acts as a substrate for enzymes that catalyze the hydrolysis of phosphate esters. When 3,5-Dinitrophenyl phosphate is hydrolyzed, it releases a yellow-colored product that can be measured spectrophotometrically. The rate of hydrolysis can be used to determine the activity of the enzyme being studied.
Biochemical and Physiological Effects:
3,5-Dinitrophenyl phosphate has no known biochemical or physiological effects on humans or animals. It is not used as a drug or medication and is only used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-Dinitrophenyl phosphate in lab experiments is its high solubility in water and organic solvents, making it easy to handle and use in experiments. It is also relatively inexpensive and readily available. However, 3,5-Dinitrophenyl phosphate has some limitations, including its potential toxicity and the fact that it can only be used to study enzymes that catalyze the hydrolysis of phosphate esters.
Orientations Futures
There are several future directions for the use of 3,5-Dinitrophenyl phosphate in scientific research. One area of interest is the study of enzymes involved in DNA and RNA synthesis and repair. 3,5-Dinitrophenyl phosphate could be used to study the activity of these enzymes and their role in maintaining genome stability. Another area of interest is the development of new nucleotide analogs for use in cancer therapy. 3,5-Dinitrophenyl phosphate could be used in the synthesis and testing of these analogs. Additionally, 3,5-Dinitrophenyl phosphate could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.
Méthodes De Synthèse
3,5-Dinitrophenyl phosphate can be synthesized through various methods, including the reaction of 3,5-dinitrophenol with phosphorus pentachloride, or the reaction of 3,5-dinitrophenol with phosphoric acid. The latter method is preferred due to its simplicity and efficiency. The reaction of 3,5-dinitrophenol with phosphoric acid produces 3,5-Dinitrophenyl phosphate and water as a byproduct.
Applications De Recherche Scientifique
3,5-Dinitrophenyl phosphate has been used in scientific research for over a century and has proven to be a valuable tool for studying enzyme activity and catalysis. It is commonly used as a substrate for measuring the activity of enzymes such as alkaline phosphatase, acid phosphatase, and phosphodiesterase. 3,5-Dinitrophenyl phosphate is also used in the synthesis of nucleotide analogs and in the study of DNA and RNA structure and function.
Propriétés
Numéro CAS |
14512-84-6 |
|---|---|
Formule moléculaire |
C6H5N2O8P |
Poids moléculaire |
264.09 g/mol |
Nom IUPAC |
(3,5-dinitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H5N2O8P/c9-7(10)4-1-5(8(11)12)3-6(2-4)16-17(13,14)15/h1-3H,(H2,13,14,15) |
Clé InChI |
FINQJAOKEWHFOX-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OP(=O)(O)O)[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])OP(=O)(O)O)[N+](=O)[O-] |
Synonymes |
3,5-dinitrophenyl phosphate 3,5-dinitrophenylphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)


![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)

![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)